Methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate
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Overview
Description
Methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a pyridine ring The carboxylate group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions using bromine and fluorine reagents.
Esterification: The carboxylate group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-(4-methylphenyl)pyridine-4-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13BrFNO2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C19H13BrFNO2/c1-24-19(23)14-10-17(12-2-6-15(20)7-3-12)22-18(11-14)13-4-8-16(21)9-5-13/h2-11H,1H3 |
InChI Key |
NKQNXMNZCVKVMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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